molecular formula C6H7IN2 B186498 2-Iodo-1,4-benzenediamine CAS No. 69951-01-5

2-Iodo-1,4-benzenediamine

Cat. No.: B186498
CAS No.: 69951-01-5
M. Wt: 234.04 g/mol
InChI Key: CAAOWHHLKPUWHW-UHFFFAOYSA-N
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Description

2-Iodo-1,4-benzenediamine: is an organic compound with the molecular formula C6H7IN2 and a molecular weight of 234.04 g/mol . It is a derivative of 1,4-benzenediamine, where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom. This compound is known for its applications in various fields, including chemical synthesis and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,4-benzenediamine typically involves the iodination of 1,4-benzenediamine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1,4-benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted benzenediamines depending on the nucleophile used.

    Oxidation Reactions: Products include nitro- or nitroso-benzenediamines.

    Reduction Reactions: The major product is 1,4-benzenediamine.

Scientific Research Applications

2-Iodo-1,4-benzenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-1,4-benzenediamine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The amino groups can form hydrogen bonds with biological molecules, affecting their function and activity. The compound’s unique structure allows it to interact with various pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Uniqueness: 2-Iodo-1,4-benzenediamine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific interactions in chemical and biological systems. This makes it a valuable compound for various applications that require selective reactivity and binding properties .

Properties

IUPAC Name

2-iodobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAOWHHLKPUWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356051
Record name 2-iodo-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69951-01-5
Record name 2-iodo-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of concentrated hydrochloric acid (150 ml) and 2-iodo-4-nitroaniline (30.0 g) is stirred and warmed to 45°-50° C. A solution of stannous chloride dihydrate (90.0 g) in concentrated hydrochloric acid (110 ml) is added while maintaining the reaction temperature at 65°-70° C. After the addition is completed, the mixture is cooled in an ice bath and 50% sodium hydroxide (250 ml) is added slowly. The mixture is filtered and the isolated damp solid is stirred in 600 ml water at reflux. The solution is decolorized with charcoal, filtered and cooled to afford 5.55 g of title compound, m.p. 95°-99° C.
[Compound]
Name
stannous chloride dihydrate
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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